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molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8

2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile

Cat. No. B020555
M. Wt: 183.25 g/mol
InChI Key: JECDWZQEVLJZQZ-UHFFFAOYSA-N
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Patent
US06887874B2

Procedure details

A solution of 3-(piperazin-1-yl)propan-1-ol (0.93 g, 6.45 mmol), chloroacetonitrile (0.58 g, 7.75 mmol), potassium carbonate (1.79 g, 12.9 mmol) and sodium iodide (0.32 g, 1.93 mmol) in DMF (10 ml) was stirred at ambient temperature overnight. The volatiles were removed under vacuum and the residue was purified by column chromatography eluting with ethylene chloride/methanol (95/5) to give 3-(4-cyanomethylpiperazin-1-yl)propan-1-ol (0.84 g, 71%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:12][C:13]#[N:14].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C>[C:13]([CH2:12][N:4]1[CH2:5][CH2:6][N:1]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:2][CH2:3]1)#[N:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
N1(CCNCC1)CCCO
Name
Quantity
0.58 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
1.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.32 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethylene chloride/methanol (95/5)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CN1CCN(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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